molecular formula C18H16O5S B15167923 6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-yl 4-methylbenzene-1-sulfonate CAS No. 879416-91-8

6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-yl 4-methylbenzene-1-sulfonate

Cat. No.: B15167923
CAS No.: 879416-91-8
M. Wt: 344.4 g/mol
InChI Key: YOLZBMOUUKIMMP-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-yl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a benzopyran core with dimethyl substitutions at positions 6 and 7, an oxo group at position 2, and a sulfonate ester linkage to a 4-methylbenzene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-yl 4-methylbenzene-1-sulfonate typically involves the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.

    Sulfonation: The final step involves the sulfonation of the benzopyran derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonate ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The sulfonate ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-yl 4-methylbenzene-1-sulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran: This compound has similar structural features but with methoxy groups instead of methyl groups.

    2,2-Dimethyl-5,7-dimethoxy-6-acetyl-2H-1-benzopyran: Another structurally related compound with additional acetyl and methoxy groups.

Uniqueness

6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-yl 4-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonate ester linkage and dimethyl substitutions make it a versatile compound for various applications.

Properties

CAS No.

879416-91-8

Molecular Formula

C18H16O5S

Molecular Weight

344.4 g/mol

IUPAC Name

(6,7-dimethyl-2-oxochromen-4-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C18H16O5S/c1-11-4-6-14(7-5-11)24(20,21)23-17-10-18(19)22-16-9-13(3)12(2)8-15(16)17/h4-10H,1-3H3

InChI Key

YOLZBMOUUKIMMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)OC3=C2C=C(C(=C3)C)C

Origin of Product

United States

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